Vitamin K1-d4
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Overview
Description
Vitamin K1-d4, also known as Phylloquinone-d4 or Phytomenadione-d4, is a deuterium-labeled analog of Vitamin K1. This compound is a fat-soluble vitamin essential for blood coagulation, bone metabolism, and vascular health. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin K1-d4 involves the incorporation of deuterium atoms into the phylloquinone molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) or deuterated solvents.
Chemical Synthesis: Starting from deuterated precursors, the phylloquinone structure is built step-by-step, ensuring the incorporation of deuterium at specific positions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Vitamin K1-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to Vitamin K1-2,3-epoxide in the presence of oxidizing agents.
Reduction: Reduction back to the hydroquinone form using reducing agents.
Substitution: Reactions involving the substitution of functional groups on the naphthoquinone ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Vitamin K1-2,3-epoxide: Formed during oxidation reactions.
Hydroquinone Form: Resulting from reduction reactions.
Scientific Research Applications
Vitamin K1-d4 is extensively used in scientific research due to its labeled nature, which allows for precise tracking in metabolic studies. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Vitamin K1.
Metabolic Pathways: Investigating the metabolic pathways involving Vitamin K1 in various biological systems.
Bone Health: Researching the role of Vitamin K1 in bone metabolism and its potential therapeutic applications in osteoporosis.
Blood Coagulation: Understanding the mechanisms of blood coagulation and the role of Vitamin K1 in this process
Mechanism of Action
Vitamin K1-d4 functions as a cofactor for the enzyme γ-carboxylase, which catalyzes the carboxylation of glutamate residues in vitamin K-dependent proteins. This modification is crucial for the activation of clotting factors II, VII, IX, and X, which are essential for blood coagulation. Additionally, this compound plays a role in bone metabolism by activating osteocalcin, a protein involved in bone mineralization .
Comparison with Similar Compounds
Vitamin K1 (Phylloquinone): The non-labeled form of Vitamin K1, essential for blood coagulation and bone health.
Vitamin K2 (Menaquinone): A group of compounds with similar functions but different side chain structures, primarily involved in bone and cardiovascular health.
Vitamin K3 (Menadione): A synthetic form of Vitamin K, used in animal feed and some medical applications
Uniqueness of Vitamin K1-d4: The primary uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool in pharmacokinetic research and studies involving the metabolic pathways of Vitamin K1 .
Properties
Molecular Formula |
C31H46O2 |
---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
5,6,7,8-tetradeuterio-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1/i7D,8D,18D,19D |
InChI Key |
MBWXNTAXLNYFJB-AANPTJBWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)[2H])[2H] |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
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